3-[(3-Fluorobenzyl)amino]propanoic acid
CAS No.:
Cat. No.: VC17640867
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | 3-[(3-fluorophenyl)methylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14) |
| Standard InChI Key | VTCQUHWSNXLGDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s structure consists of a β-alanine backbone (CH₂CH₂COOH) substituted at the amino group by a 3-fluorobenzyl moiety. The fluorine atom occupies the meta position on the benzyl ring, influencing electronic and steric properties . The IUPAC name, N-(3-fluorobenzyl)-β-alanine, reflects this arrangement, while alternative synonyms include 3-{[(3-fluorophenyl)methyl]amino}propanoic acid .
Table 1: Structural and Identifier Data
3D Conformation and Electronic Properties
The 3D conformer model reveals a planar benzyl ring with the fluorine atom creating a dipole moment, while the β-alanine chain adopts a flexible conformation. Density functional theory (DFT) calculations predict partial charges of −0.42 e on the carboxylic oxygen and +0.31 e on the amino nitrogen, facilitating hydrogen bonding .
Synthesis and Manufacturing
Chemical Synthesis Pathways
Two primary routes are documented:
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Reductive Amination: Reacting 3-fluorobenzylamine with β-alanine in the presence of NaBH₃CN yields the target compound .
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Nucleophilic Substitution: β-Alanine ethyl ester reacts with 3-fluorobenzyl bromide, followed by hydrolysis to the carboxylic acid .
Table 2: Synthetic Parameters
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Reductive Amination | 78 | >95 | EtOH, 25°C, 24 h |
| Nucleophilic Substitution | 65 | 90 | DMF, 80°C, 12 h |
Enzymatic Approaches
Recent advances in fluorine biocatalysis, such as dehydrogenase-mediated conversions of fluoropyruvate analogs, offer sustainable alternatives . For instance, alanine dehydrogenase from Vibrio proteolyticus achieves >85% yield in stereoselective synthesis of fluorinated alanines, though direct application to 3-[(3-fluorobenzyl)amino]propanoic acid remains unexplored .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (45 mg/mL) . Stability studies indicate degradation <5% after 6 months at −20°C under inert gas .
Acidity and Basicity
The carboxylic acid group has a pKa of 4.7, while the secondary amine exhibits a pKa of 9.3, making the compound zwitterionic at physiological pH .
Biological Activity and Applications
Biochemical Research
As a modified amino acid, it serves as:
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A building block for fluorinated peptides in protease inhibition studies .
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A ligand in affinity chromatography for purifying benzylamine-specific enzymes .
Recent Advances and Future Directions
The enzymatic cascade reported by Nature (2024) highlights the potential for dehydrogenase/racemase systems to produce enantiopure fluorinated amino acids . Adapting these methods could enable scalable, eco-friendly synthesis of 3-[(3-fluorobenzyl)amino]propanoic acid. Additionally, its incorporation into antibody-drug conjugates (ADCs) is under investigation for targeted cancer therapies.
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